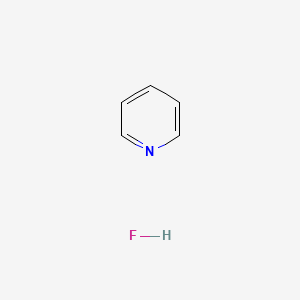

Pyridine hydrofluoride

Descripción general

Descripción

Pyridine hydrofluoride, also known as hydrogen fluoride pyridine complex, is a chemical compound with the formula C₅H₆FN. It is a colorless to pale yellow liquid that is highly soluble in organic solvents like chloroform. This compound is known for its significant reactivity and is widely used in various chemical processes, particularly in fluorination reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyridine hydrofluoride is typically prepared by introducing anhydrous hydrogen fluoride into a pyridine solution at low temperatures, around -78°C, until the hydrogen fluoride content reaches approximately 70% . This process ensures the formation of a stable complex that can be used in various chemical reactions.

Industrial Production Methods: Industrial production of this compound follows a similar method, where anhydrous hydrogen fluoride is carefully added to pyridine under controlled conditions to achieve the desired concentration. The mixture is then stored at low temperatures to maintain stability and prevent decomposition .

Análisis De Reacciones Químicas

Types of Reactions: Pyridine hydrofluoride is involved in several types of chemical reactions, including:

Fluorination Reactions: It is commonly used as a fluorinating agent to introduce fluorine atoms into organic molecules.

Substitution Reactions: this compound can participate in substitution reactions, where it replaces other functional groups with fluorine.

Common Reagents and Conditions:

Amino Alcohols: this compound reacts with amino alcohols to produce beta-fluoroamines.

Ketoximes: It is used in combination with nitrosonium tetrafluoroborate to convert ketoximes into gem-difluorides.

Major Products:

Beta-Fluoroamines: Formed from the reaction with amino alcohols.

Gem-Difluorides: Produced from the reaction with ketoximes.

Aplicaciones Científicas De Investigación

Biochemical Properties

Pyridine hydrofluoride is primarily valued for its fluorinating properties , which enable it to modify organic molecules through the introduction of fluorine atoms. This modification can alter the chemical and biological properties of the compounds involved, enhancing their efficacy in numerous applications.

Molecular Mechanism

The compound interacts with biomolecules at the molecular level, affecting enzyme activity and protein function. Its ability to introduce fluorine into biomolecules can lead to changes in structure and function, which is crucial for drug development and biochemical research.

Research Applications

This compound has a diverse range of applications across various scientific disciplines:

- Biology : Utilized in synthesizing biologically active fluorinated compounds, essential for drug development.

- Medicine : Important in creating pharmaceuticals with improved metabolic stability and bioavailability.

- Industry : Employed in producing fluorinated polymers and materials that exhibit high thermal stability and resistance to chemical degradation.

Antimicrobial Agents

Pyridine derivatives synthesized using this compound have shown significant antimicrobial properties. For example, compounds derived from this process have demonstrated effectiveness against resistant strains such as Staphylococcus aureus (MRSA) and Escherichia coli. A study on the antibacterial activity of several pyridine derivatives revealed minimum inhibitory concentrations (MIC) comparable to established antibiotics:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 48a | S. aureus | 56 ± 0.5 |

| 48b | E. coli | 55 ± 0.5 |

These findings indicate that modifications on the pyridine scaffold can significantly enhance antibacterial properties.

Antiviral Compounds

Research has indicated that pyridine-based compounds exhibit antiviral activities, particularly against viruses like SARS-CoV-2. The fluorination capabilities of this compound facilitate the development of compounds that can effectively target viral replication mechanisms .

Antitumor Activities

Several studies have highlighted the potential of pyridine derivatives in cancer treatment. These compounds can target specific pathways involved in tumor growth and proliferation, showcasing their promise as therapeutic agents .

Mecanismo De Acción

Pyridine hydrofluoride can be compared to other fluorinating agents, such as:

Triethylamine trihydrofluoride: Another fluorinating agent used in similar reactions.

Diethylamino sulfur trifluoride: Known for its use in introducing fluorine atoms into organic molecules.

Uniqueness: this compound is unique due to its stability and high reactivity at relatively low temperatures, making it a preferred choice for many fluorination reactions .

Comparación Con Compuestos Similares

- Triethylamine trihydrofluoride

- Diethylamino sulfur trifluoride

- Selectfluor®

Actividad Biológica

Pyridine hydrofluoride (HF-pyridine), a complex of pyridine and hydrogen fluoride, is known for its significant biological activity, particularly in the context of fluorination reactions. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of this compound

- Chemical Formula : CHFN

- Molecular Structure : Composed of 30% pyridine and 70% hydrogen fluoride.

- Common Uses : Primarily utilized as a fluorinating agent in organic synthesis.

This compound acts through a process known as fluorination , where it introduces fluorine atoms into various biomolecules. This modification can significantly alter the structural and functional properties of these molecules, impacting their biological activity.

Key Mechanisms:

- Fluorination of Biomolecules : The compound interacts with enzymes and proteins, leading to either inhibition or activation depending on the target molecule.

- Stability and Reactivity : HF-pyridine is stable up to 50°C but is moisture-sensitive, which affects its reactivity in biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. For instance, compounds containing pyridine scaffolds have shown efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli.

| Compound Type | Pathogen Targeted | Activity Level |

|---|---|---|

| Pyridine derivatives | S. aureus (MRSA) | Strong inhibition |

| Fluorinated pyridines | E. coli | Moderate activity |

The incorporation of fluorine into these compounds often enhances their antimicrobial properties due to increased lipophilicity and improved interaction with bacterial membranes .

Case Studies

- Antibacterial Efficacy : A series of pyridine-based compounds were synthesized and tested against Gram-positive bacteria. One derivative demonstrated comparable efficacy to linezolid, a well-known antibiotic, indicating the potential for developing new therapeutic agents .

- Antiviral Activity : Pyridine compounds have also been explored for their antiviral properties, particularly in the context of COVID-19 research. Compounds that integrate pyridine with other heterocycles have shown promise in inhibiting viral replication .

This compound's biochemical interactions are crucial for its function as a fluorinating agent:

- Enzyme Interactions : It can modify enzyme activity by introducing fluorine atoms into active sites or substrate molecules.

- Metabolic Pathways : The compound participates in various metabolic pathways that involve fluorinated intermediates, influencing cellular processes such as signal transduction and metabolic regulation .

Transport and Distribution

The distribution of this compound within biological systems is influenced by:

- Transport Mechanisms : Interaction with cellular transporters can affect its localization within tissues.

- Subcellular Localization : The compound can be directed to specific organelles where it exerts its biological effects.

Propiedades

IUPAC Name |

pyridine;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.FH/c1-2-4-6-5-3-1;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJJQCWNZGRKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32001-55-1, 62778-11-4, 110-86-1 (Parent) | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32001-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3067653 | |

| Record name | Pyridinium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32001-55-1, 62778-11-4 | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.